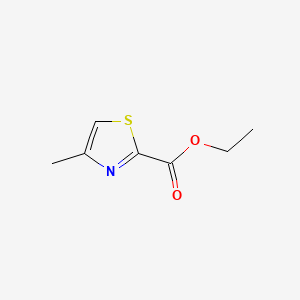

Ethyl 4-methylthiazole-2-carboxylate

描述

属性

IUPAC Name |

ethyl 4-methyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-8-5(2)4-11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWKNFZGGQBYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340778 | |

| Record name | Ethyl 4-methylthiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7210-73-3 | |

| Record name | Ethyl 4-methylthiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-methyl-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-methylthiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Ethyl 4-methylthiazole-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document details established synthetic routes, providing itemized experimental protocols and quantitative data to facilitate reproducible research.

Introduction

This compound is a substituted thiazole derivative of significant interest in the field of organic synthesis and pharmaceutical sciences. The thiazole ring is a core scaffold in numerous biologically active compounds. This guide focuses on the practical synthesis of the title compound, presenting two effective methods based on the Hantzsch thiazole synthesis principle.

Synthetic Pathways

Two primary synthetic routes for this compound have been established: a two-component condensation and a one-pot, three-component reaction.

Route 1: Two-Component Condensation

This classical approach involves the reaction of ethyl thiooxamate with an α-haloketone, specifically 1-chloropropan-2-one. The reaction proceeds via a Hantzsch-type cyclization to form the desired thiazole ring.

Route 2: One-Pot, Three-Component Reaction

A more convergent and efficient method involves a one-pot reaction between ethyl glyoxalate, potassium thiocyanate, and 1-chloropropan-2-one. This multicomponent reaction streamlines the synthesis process, offering advantages in terms of operational simplicity and time efficiency.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its characterization.

Table 1: Summary of Reagents and Reaction Conditions

| Parameter | Route 1: Two-Component | Route 2: Three-Component |

| Starting Material 1 | Ethyl thiooxamate | Ethyl glyoxalate |

| Starting Material 2 | 1-Chloropropan-2-one | Potassium thiocyanate |

| Starting Material 3 | - | 1-Chloropropan-2-one |

| Solvent | Ethanol | Ethanol |

| Reaction Temperature | Reflux | Room Temperature |

| Reaction Time | 18 hours | 18 hours |

| Reported Yield | 75% | 71% |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| Appearance | Pale yellow oil |

| Boiling Point | Not reported |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.48 (s, 1H, H-5), 4.45 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.51 (s, 3H, CH₃), 1.42 (t, J = 7.1 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 161.4, 159.9, 149.8, 121.2, 62.4, 17.0, 14.3 |

| IR (neat) ν (cm⁻¹) | 1731 (C=O), 1532, 1445, 1370, 1261, 1098, 1020 |

| Mass Spectrum (EI) | m/z (%) = 171 (M⁺, 44), 143 (12), 128 (100), 100 (23), 58 (21) |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

4.1. Route 1: Synthesis from Ethyl Thiooxamate and 1-Chloropropan-2-one

-

Reaction Setup: To a solution of ethyl thiooxamate (1.00 g, 7.51 mmol) in ethanol (20 mL) is added 1-chloropropan-2-one (0.70 g, 7.51 mmol).

-

Reaction Execution: The reaction mixture is heated at reflux for 18 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography (eluent: ethyl acetate/petroleum ether, 1:4) to afford this compound as a pale yellow oil.

-

Yield: 0.96 g (75%).

4.2. Route 2: One-Pot Synthesis from Ethyl Glyoxalate, Potassium Thiocyanate, and 1-Chloropropan-2-one

-

Reaction Setup: To a stirred solution of ethyl glyoxalate (50% solution in toluene, 1.53 g, 7.51 mmol) and potassium thiocyanate (0.73 g, 7.51 mmol) in ethanol (20 mL) is added 1-chloropropan-2-one (0.70 g, 7.51 mmol).

-

Reaction Execution: The reaction mixture is stirred at room temperature for 18 hours.

-

Work-up: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography (eluent: ethyl acetate/petroleum ether, 1:4) to afford this compound as a pale yellow oil.

-

Yield: 0.91 g (71%).

Mandatory Visualization

The following diagrams illustrate the described synthetic pathways.

An In-depth Technical Guide to Ethyl 4-methylthiazole-2-carboxylate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Ethyl 4-methylthiazole-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and organic synthesis.

Chemical Properties and Structure

This compound is a heterocyclic compound featuring a thiazole ring, a functionality of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in synthetic and analytical procedures.

| Property | Value | Source |

| CAS Number | 7210-73-3 | [1][2] |

| Molecular Formula | C₇H₉NO₂S | [1][2] |

| Molecular Weight | 171.22 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 130-132 °C at 16 Torr | [1] |

| Density | 1.198 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents such as ethanol and ether; low solubility in water. | [1] |

Structural Information

The structure of this compound is defined by a thiazole ring substituted with a methyl group at position 4 and an ethyl carboxylate group at position 2. The structural identifiers are provided in Table 2.

| Identifier | Value |

| IUPAC Name | ethyl 4-methyl-1,3-thiazole-2-carboxylate |

| SMILES | CCOC(=O)c1ncc(C)s1 |

| InChI | InChI=1S/C7H9NO2S/c1-3-10-7(9)6-8-4(2)5-11-6/h5H,3H2,1-2H3 |

| InChIKey | YWQLZRIHOCSTLA-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Fischer esterification of 4-methylthiazole-2-carboxylic acid with ethanol in the presence of an acid catalyst.

General Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl 4-methylthiazole-2-carboxylate and Related Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and analytical methodologies relevant to the characterization of ethyl 4-methylthiazole-2-carboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a comprehensive analysis of a closely related isomer, ethyl 2-amino-4-methylthiazole-5-carboxylate , for which detailed spectroscopic data is available. This information serves as a valuable reference point for researchers working with substituted thiazole carboxylates, offering insights into the expected spectral features and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl 2-amino-4-methylthiazole-5-carboxylate. These values provide a foundational understanding of the spectroscopic characteristics of this class of compounds.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.69 | s | 2H | - | thiazole-2-NH₂ |

| 4.13 | q | 2H | 7.0 | OCH₂CH₃ |

| 2.36 | s | 3H | - | thiazole-4-CH₃ |

| 1.19 | t | 3H | 7.0 | OCH₂CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate [1]

| Chemical Shift (δ) ppm | Assignment |

| 170.21 | thiazole-2-C |

| 161.95 | O=C |

| 159.34 | thiazole-4-C |

| 107.34 | thiazole-5-C |

| 59.72 | OCH₂CH₃ |

| 17.12 | OCH₂CH₃ |

| 14.32 | thiazole-4-CH₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: IR Spectroscopic Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate

| Wavenumber (cm⁻¹) | Interpretation |

| ~3340 | N-H stretching (amine) |

| ~2979 | C-H stretching (aliphatic) |

| ~1725 | C=O stretching (ester) |

| ~1636 | N-H bending (amine) |

| ~1575 | C=N stretching (thiazole ring) |

Table 4: Mass Spectrometry Data for Ethyl 2-amino-4-methylthiazole-5-carboxylate [1]

| m/z | Interpretation |

| 187 | [M+H]⁺ (Molecular ion + proton) |

| 186 | [M]⁺ (Molecular ion) |

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of organic compounds like ethyl thiazole carboxylate derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher for proton spectra.[1]

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve signal intensity.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on a crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer is used to record the spectrum.[1]

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Common ionization techniques include Electron Impact (EI), which provides detailed fragmentation patterns, and soft ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI), which typically show a prominent molecular ion peak. For the related compound, ESI was used, resulting in an [M+H]⁺ peak.[1]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of organic compounds.

References

Ethyl 4-methylthiazole-2-carboxylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-methylthiazole-2-carboxylate, including its chemical properties, synthesis, and potential applications, with a focus on its role as a synthetic intermediate.

Core Compound Data

This compound is a heterocyclic organic compound featuring a thiazole ring, a methyl group at position 4, and an ethyl carboxylate group at position 2.

| Property | Value |

| CAS Number | 7210-73-3 |

| Molecular Formula | C₇H₉NO₂S |

| Molecular Weight | 171.22 g/mol |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 130-132 °C at 16 Torr[1] |

| Density (Predicted) | 1.198 ± 0.06 g/cm³[1] |

| Flash Point | 104.2 °C[1] |

| Solubility | Soluble in organic solvents like ethanol and ether; low solubility in water.[1] |

Comparison with Common Isomers

To prevent confusion with structurally similar compounds, the table below compares this compound with its common isomers.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Key Structural Difference |

| This compound | 7210-73-3 | 171.22 | Ethyl carboxylate at C2, Methyl at C4 |

| Ethyl 2-methylthiazole-4-carboxylate | 6436-59-5 | 171.22 | Methyl at C2, Ethyl carboxylate at C4 |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 7210-76-6 | 186.23 | Amino at C2, Methyl at C4, Ethyl carboxylate at C5[2] |

Synthesis of this compound

The primary method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-methylthiazole-2-carboxylic acid, with ethanol in the presence of an acid catalyst.[1]

Experimental Protocol: Fischer Esterification

This is a generalized protocol for Fischer esterification that can be adapted for the synthesis of this compound.

Materials:

-

4-methylthiazole-2-carboxylic acid

-

Anhydrous ethanol (large excess, can be used as solvent)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve 4-methylthiazole-2-carboxylic acid in a large excess of anhydrous ethanol.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by distillation under reduced pressure.

Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.

Applications in Synthesis

This compound serves as a valuable intermediate in organic synthesis. The thiazole moiety is a key structural component in many biologically active compounds. While direct applications of this specific ester are not widely documented in major pharmaceuticals or agrochemicals, its structural isomers are crucial in the synthesis of notable products. This suggests the potential of this compound as a building block for novel active ingredients.

Role of Isomers in Drug and Agrochemical Synthesis

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of the antibiotic Cefditoren pivoxil .[3] Derivatives of this compound have also shown potential as antileukemic agents.[3] In the agrochemical sector, it is used in the development of pesticides and herbicides.[4]

-

Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is an intermediate in the synthesis of Febuxostat , a medication used to treat gout and hyperuricemia.[5][6]

The established biological significance of these isomers highlights the importance of the substituted thiazole-carboxylate scaffold in medicinal and agricultural chemistry. Researchers can utilize this compound for the development of new compounds with potential therapeutic or crop-protective properties.

Potential Biological Activities of Thiazole Derivatives

The thiazole ring is a versatile scaffold known to be a component of various drugs and biologically active agents.[7] Derivatives of thiazoles have been reported to exhibit a wide range of biological activities, including:

While no specific signaling pathways have been elucidated for this compound itself, as it is a synthetic intermediate, the final drug molecules derived from its isomers interact with specific biological targets. For instance, Febuxostat, derived from a related thiazole, acts as a potent inhibitor of xanthine oxidase, a key enzyme in purine metabolism.

References

- 1. chembk.com [chembk.com]

- 2. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. nbinno.com [nbinno.com]

- 5. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. daneshyari.com [daneshyari.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Biological Frontier of Ethyl 4-methylthiazole-2-carboxylate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, underpinning the development of a multitude of therapeutic agents. Among the vast array of thiazole-containing compounds, derivatives of Ethyl 4-methylthiazole-2-carboxylate have emerged as a particularly promising class, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and key cellular pathways are visualized to offer a thorough resource for researchers in the field.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Derivatives of this compound have shown significant potential in combating a range of microbial pathogens, including drug-resistant strains. The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial cellular processes.

Quantitative Antimicrobial Data

The antimicrobial activity of various thiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays. While specific data for a wide range of this compound derivatives is an active area of research, the following table summarizes representative data for closely related thiazole compounds, illustrating their potential.

| Compound Class | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Thiazole-Quinolinium Derivatives | S. aureus | 1-8 | Not Reported | [1] |

| Thiazole-Quinolinium Derivatives | E. coli | 1-8 | Not Reported | [1] |

| 4-Methylthiazole-(benz)azole Derivatives | P. aeruginosa | Modest Activity | Not Reported | [2] |

| Heteroaryl(aryl) Thiazole Derivatives | Bacterial Strains | 230-700 | Not Reported | [3] |

| Heteroaryl(aryl) Thiazole Derivatives | Fungal Strains | 60-470 | Not Reported | [3] |

Mechanism of Antimicrobial Action

The antibacterial action of thiazole derivatives is multifaceted. One key mechanism involves the inhibition of essential bacterial enzymes. For instance, some thiazole derivatives have been shown to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in the bacterial fatty acid synthesis II (FAS-II) pathway.[4] Another identified target is the prokaryotic cell division protein FtsZ, where inhibition disrupts bacterial cytokinesis.[5]

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to screen for antimicrobial activity.

Materials:

-

Nutrient agar or Mueller-Hinton agar plates

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic, e.g., ampicillin, gentamicin)

-

Negative control (solvent alone)

-

Sterile cork borer or micropipette tips

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).

-

Evenly spread the bacterial inoculum over the surface of the agar plate using a sterile swab.

-

Allow the plates to dry for a few minutes.

-

Using a sterile cork borer, create wells of uniform diameter in the agar.

-

Carefully add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Anticancer Activity: Targeting Malignant Proliferation

The thiazole moiety is a privileged scaffold in the design of anticancer agents, with several thiazole-containing drugs approved for clinical use.[6] Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines, often through the modulation of key signaling pathways involved in cell growth and survival.

Quantitative Anticancer Data

The anticancer activity of these derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines using assays such as the MTT assay.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-based PI3K/mTOR dual inhibitors | Various cancer cell lines | 0.086 - 0.221 | [7] |

| 2-(benzylidenehydrazinyl)-4-methylthiazole derivatives | MDA-MB-231 (Breast) | 3.92 (µg/mL) | [8] |

| 4-methyl-2-(4-(alkyloxy)phenyl)thiazole derivatives | MCF-7 (Breast) | Varies with alkyloxy chain length | [9] |

| Thiazole-1,2,3-triazole hybrids | Human glioblastoma | 3.20 - 10.67 | [10] |

| Substituted Thiazole Derivatives | MCF-7 (Breast) | 2.57 | [11] |

| Substituted Thiazole Derivatives | HepG2 (Liver) | 7.26 | [11] |

Mechanism of Anticancer Action: PI3K/Akt/mTOR Pathway Inhibition

A significant mechanism underlying the anticancer activity of many thiazole derivatives is the inhibition of the Phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway.[7][12][13] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and angiogenesis. By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively induce apoptosis and halt tumor growth.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin) if desired.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiazole derivatives have demonstrated notable anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory response.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or in cellular and animal models of inflammation.

| Compound Class | Target/Assay | IC50 (µM) | Reference |

| Pyrimidinone-Linked Thiazoles | Anti-inflammatory analysis | Varies | [14] |

| 5-Methylthiazole-Thiazolidinone Conjugates | COX-1 Inhibition | Better than reference drug | [8] |

| Benzothiazine-3-carboxylate Polymorphs | Carrageenan-induced edema | Potent analgesic and anti-inflammatory effects | [15] |

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of certain thiazole derivatives are linked to their ability to inhibit key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenases (LOX). By blocking these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (1% in saline)

-

Test compounds (this compound derivatives)

-

Reference anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compounds and the reference drug to different groups of animals, typically via oral or intraperitoneal routes. A control group receives the vehicle.

-

After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Synthesis of this compound Derivatives

The synthesis of these derivatives often follows established routes in heterocyclic chemistry. A common method is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. For this compound derivatives, the synthesis can be adapted from various reported procedures.

A general synthetic scheme involves the reaction of a substituted thiobenzamide with ethyl 2-chloroacetoacetate. The substituents on the thiobenzamide can be varied to generate a library of derivatives with diverse biological activities.[16] Further modifications can be made to the ester group or other positions on the thiazole ring. For example, a detailed synthesis of ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate has been described in the patent literature.[17] Another common precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, can be synthesized by reacting ethyl 2-chloroacetoacetate with thiourea.[18] This amino group can then be further functionalized to produce a wide range of derivatives.[19][20]

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy against microbial pathogens, cancer cell lines, and inflammatory processes highlights their potential to address significant unmet medical needs. The ability to readily synthesize a diverse library of these compounds allows for extensive structure-activity relationship (SAR) studies, which can guide the design of more potent and selective drug candidates.

Future research in this area should focus on several key aspects:

-

Expansion of the Chemical Space: Synthesis and screening of a wider range of derivatives to identify novel pharmacophores with enhanced activity and improved pharmacological profiles.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by the most potent compounds to elucidate their precise mechanisms of action.

-

In Vivo Efficacy and Safety: Evaluation of promising candidates in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Tackling Drug Resistance: Exploration of the potential of these derivatives to overcome existing drug resistance mechanisms in both infectious diseases and cancer.

By leveraging the rich chemistry and diverse biological activities of this compound derivatives, the scientific community is well-positioned to develop the next generation of innovative medicines. This guide serves as a foundational resource to stimulate and support these ongoing research and development efforts.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

- 3. mdpi.com [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 18. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Properties of Ethyl 4-methylthiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known solubility and stability characteristics of Ethyl 4-methylthiazole-2-carboxylate. Given the limited availability of specific quantitative data in publicly accessible literature, this document focuses on established qualitative properties and outlines comprehensive experimental protocols for researchers to determine precise quantitative metrics.

Core Compound Properties

This compound is a heterocyclic organic compound recognized as a key intermediate in the synthesis of various pharmaceuticals, pesticides, and fragrances.[1] Its fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₇H₉NO₂S | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Characteristic | [1] |

| Boiling Point | ~235°C | [1] |

| Storage | 2-8°C | [1] |

Solubility Data

Qualitative assessments indicate that this compound exhibits good solubility in common organic solvents while demonstrating low solubility in aqueous media.[1]

Qualitative Solubility

| Solvent | Solubility |

| Water | Low |

| Ethanol | Soluble |

| Ether | Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the "shake-flask" method, considered a gold standard for thermodynamic solubility, is recommended.[2][3][4]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) at various pH values)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation is reached.[2]

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[3]

-

Sample Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. To separate the saturated solution from the undissolved solid, either centrifuge the vials at high speed or carefully filter the supernatant using a syringe filter.[2][5]

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of the dissolved compound using a validated HPLC method. A standard calibration curve of the compound should be prepared and analyzed concurrently to ensure accurate quantification.[5]

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Stability Data

The stability of an active pharmaceutical ingredient (API) or intermediate is a critical parameter affecting its quality, potency, and safety. Forced degradation studies are essential for establishing degradation pathways and developing stability-indicating analytical methods.[6]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to predict its degradation profile.[6][7] The goal is typically to achieve 5-20% degradation of the parent molecule.[7][8]

Experimental Protocol for Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M to 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M to 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Methodology:

The following table outlines the recommended conditions for a comprehensive forced degradation study. A solution of the compound in a suitable solvent (e.g., acetonitrile/water) is prepared and subjected to each stress condition. Control samples (unstressed) should be analyzed alongside the stressed samples.

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the compound solution with an equal volume of HCl solution. Heat the mixture if necessary (e.g., 50-60°C) if no degradation occurs at room temperature. Neutralize the solution before analysis.[8] |

| Base Hydrolysis | Mix the compound solution with an equal volume of NaOH solution. Heat as needed. Neutralize the solution before analysis.[8] |

| Oxidation | Treat the compound solution with H₂O₂. Store at room temperature and protect from light. |

| Thermal Degradation | Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 40-80°C).[8] |

| Photostability | Expose a solid sample or a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., exposure of not less than 1.2 million lux hours and 200 watt-hours/square meter).[8] |

Analysis:

-

Analyze all samples by a stability-indicating HPLC method at various time points.

-

Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

-

Use a PDA detector to assess peak purity and an MS detector to aid in the structural elucidation of degradation products.

Synthesis Workflow

This compound can be prepared via the acid-catalyzed esterification of 4-methylthiazole-2-carboxylic acid with ethanol.[1] This process represents a fundamental workflow in its production.

Caption: Synthesis workflow for this compound.

References

- 1. chembk.com [chembk.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ijrpp.com [ijrpp.com]

- 7. pharmadekho.com [pharmadekho.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Technical Guide to Ethyl 4-methylthiazole-2-carboxylate: Commercial Availability, Purity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-methylthiazole-2-carboxylate, a key heterocyclic building block in organic synthesis. This document details its commercial suppliers, typical purity specifications, and a plausible synthetic route based on established chemical principles. Experimental protocols and analytical methodologies are also discussed to provide a practical resource for laboratory work.

Commercial Suppliers and Purity

This compound (CAS No. 7210-73-3) is available from a select number of chemical suppliers. The purity of the commercially available product typically meets the standards required for research and development purposes. Below is a summary of known suppliers and their stated purity levels.

| Supplier | Stated Purity | Analytical Method |

| Ambeed | 95% | Not Specified |

| BLD Pharm | ≥95% (Typically) | Not Specified |

| Parchem | Inquiry for specs | Not Specified |

Note: Purity specifications can vary by batch and are subject to change. It is recommended to request a certificate of analysis (CoA) from the supplier for the most accurate and up-to-date information.

For the related isomer, Ethyl 2-methylthiazole-4-carboxylate, suppliers like Sigma-Aldrich and Chem-Impex offer purities of 97% and ≥97% respectively, with gas chromatography (GC) being the cited analytical method.[1] This suggests that high purity grades of thiazole carboxylate esters are achievable and that GC is a common method for purity assessment.

Synthesis of this compound

The synthesis of this compound is generally achieved through a two-step process: the formation of the precursor, 4-methylthiazole-2-carboxylic acid, followed by its esterification.

Synthesis of 4-methylthiazole-2-carboxylic acid

A plausible route for the synthesis of the carboxylic acid precursor involves the reaction of a thioamide with a suitable α-halocarbonyl compound, a variation of the Hantzsch thiazole synthesis. A relevant patented method describes the synthesis of thiazole-2-carboxylic acids from their corresponding methylthiazole precursors.

Conceptual Experimental Protocol:

-

Halogenation of 4-methylthiazole: 4-methylthiazole is dissolved in a mixture of sulfuric acid and oleum. A phosphorus halide (e.g., phosphorus trichloride) is added, followed by the slow addition of a radical initiator (e.g., azo-bis-butyronitrile) in sulfuric acid while introducing a stream of chlorine gas at an elevated temperature (e.g., 85-90°C).

-

Oxidation to Carboxylic Acid: The resulting halogenated intermediate is then oxidized. The reaction mixture is cooled, and nitric acid is added. The mixture is heated under reflux for several hours.

-

Work-up and Isolation: After cooling, the pH of the solution is adjusted to approximately 2 with a concentrated base (e.g., ammonium hydroxide) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.

Fischer Esterification of 4-methylthiazole-2-carboxylic acid

The final step is the esterification of the carboxylic acid with ethanol, typically under acidic catalysis (Fischer esterification).[2] This is a well-established and widely used method for the preparation of esters.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-methylthiazole-2-carboxylic acid (1 equivalent) in an excess of absolute ethanol (which acts as both reactant and solvent).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05 equivalents), to the mixture.

-

Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter. The solvent is then removed under reduced pressure to yield the crude this compound.

-

Final Purification: If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Purity Analysis

The purity of this compound can be determined using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds.

Typical Experimental Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a steady rate (e.g., 10°C/min).

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

The purity is determined by the relative peak area of the main component in the chromatogram. The mass spectrum will provide structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is another common method for purity determination, particularly for less volatile or thermally labile compounds. A patent for a related compound specifies HPLC for purity analysis, achieving over 99.0% purity.

Conceptual HPLC Method:

-

HPLC Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol, possibly with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Detector: UV detector set at a wavelength where the thiazole ring exhibits strong absorbance (e.g., around 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).

Purity is calculated based on the area percentage of the main peak in the HPLC chromatogram.

Diagrams

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for purity analysis.

References

An In-depth Technical Guide to the Safe Handling of Ethyl 4-methylthiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Ethyl 4-methylthiazole-2-carboxylate (CAS No. 7210-73-3), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a heterocyclic ester with the molecular formula C₇H₉NO₂S.[1][2] Its structure and key physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 7210-73-3 | [1][3] |

| Molecular Formula | C₇H₉NO₂S | [1][2] |

| Molecular Weight | 171.22 g/mol | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Boiling Point | 130-132 °C (at 16 Torr) | |

| Density | 1.198 ± 0.06 g/cm³ (Predicted) | |

| Flash Point | 104.2 °C |

Hazard Identification and Classification

While a complete, publicly available Safety Data Sheet (SDS) with GHS classification is not readily accessible, based on the available information for similar thiazole derivatives, it is prudent to handle this compound with care. Thiazole compounds can be irritating to the skin, eyes, and respiratory system.

Potential Hazards:

-

May cause skin irritation upon prolonged or repeated contact.

-

May cause serious eye irritation.

-

May cause respiratory tract irritation if inhaled.

-

May be harmful if swallowed.

A comprehensive risk assessment should be conducted before use.

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A standard laboratory PPE protocol should be strictly followed when handling this chemical.

Caption: Standard PPE workflow for handling laboratory chemicals.

Engineering Controls

-

Ventilation: All work with this compound should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Spill Response

The following flowchart outlines the general procedure for responding to a chemical spill.

Caption: General decision-making workflow for chemical spill response.

Toxicological Information

| Toxicity Data | Value |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Teratogenicity | No data available |

Disposal Considerations

All waste materials containing this compound should be handled as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not allow this material to enter the environment.

Experimental Protocols

While specific experimental protocols involving this compound are diverse, the following general safety considerations should be integrated into any standard operating procedure (SOP):

-

Risk Assessment: Before any new procedure, conduct a thorough risk assessment that considers the scale of the reaction, potential for exotherms, and compatibility of all reagents.

-

Reagent Handling: Add reagents slowly and in a controlled manner, especially when working with reactive substances.

-

Work-up and Purification: Be aware of potential hazards during extraction, distillation, and chromatography. Ensure all waste streams are properly segregated and labeled.

-

Documentation: Maintain detailed records of all experimental procedures, including any safety observations.

This technical guide is intended to provide a foundation for the safe handling of this compound. It is not a substitute for a comprehensive, substance-specific Safety Data Sheet and institutional safety protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

The Versatile Precursor: A Technical Guide to Ethyl 4-methylthiazole-2-carboxylate in the Synthesis of Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among the various thiazole-based building blocks, Ethyl 4-methylthiazole-2-carboxylate stands out as a versatile precursor for the development of novel therapeutics. Its unique arrangement of functional groups—an ester at the 2-position and a methyl group at the 4-position—offers multiple avenues for chemical modification, enabling the exploration of diverse chemical spaces and the generation of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1]

This technical guide provides a comprehensive overview of this compound as a precursor, detailing its synthesis, key reactions, and the biological activities of its derivatives. It is designed to serve as a resource for researchers engaged in the design and synthesis of new chemical entities for drug discovery.

Synthesis of the Core Scaffold

The synthesis of substituted thiazoles often involves the Hantzsch thiazole synthesis. In the case of derivatives of the isomeric Ethyl 2-amino-4-methylthiazole-5-carboxylate, a common and efficient one-pot procedure starts from commercially available ethyl acetoacetate, N-bromosuccinimide (NBS), and a substituted thiourea.[2] This method offers high yields and straightforward work-up.[2]

A general representation of this synthesis is depicted below:

Caption: One-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.

For the specific synthesis of this compound, a common method involves the esterification of 4-methylthiazole-2-carboxylic acid with ethanol under acidic conditions.[1]

Chemical Reactivity and Derivatization

The reactivity of the this compound scaffold is primarily centered around the ester group and the potential for modification of the thiazole ring itself, although the latter is less common. The ester functionality is a versatile handle for a variety of chemical transformations.

1. Amide Formation: The ethyl ester can be readily converted to a wide range of amides by reaction with primary or secondary amines. This is a crucial step in the synthesis of many biologically active molecules, as the amide bond can participate in key hydrogen bonding interactions with biological targets.

2. Hydrazide Formation: Reaction with hydrazine hydrate leads to the formation of the corresponding hydrazide. This hydrazide is a key intermediate for the synthesis of various heterocyclic systems, such as pyrazoles and oxadiazoles, further expanding the chemical diversity of the resulting compounds.

3. Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. The resulting hydroxymethylthiazole can then be used in further synthetic manipulations, such as ether or ester formation, or oxidation to the corresponding aldehyde.

The logical workflow for the derivatization of the ester group is illustrated below:

Caption: Derivatization pathways of the ester group.

Biological Activities of Derivatives

Derivatives of the isomeric Ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated a wide range of biological activities, providing a strong rationale for the exploration of the 2-carboxylate scaffold.

Antimicrobial Activity

Thiazole-containing compounds are known for their antibacterial and antifungal properties. For instance, novel thiazolylcarboxamide derivatives have been synthesized and screened against various bacterial and fungal strains.

| Compound Type | Organism | Activity |

| Thiazolylcarboxamides | Escherichia coli | Screened |

| Pseudomonas aeruginosa | Screened | |

| Staphylococcus aureus | Screened | |

| Streptococcus pyogenes | Screened | |

| Candida albicans | Screened | |

| Aspergillus niger | Screened | |

| Aspergillus clavatus | Screened |

Anticancer Activity

The thiazole moiety is a key component of several anticancer agents. Derivatives of Ethyl 2-amino-4-methylthiazole-5-carboxylate have shown significant antileukemic activity against various human cells, highlighting their potential as antineoplastic agents.[2] Bifunctional derivatives have also been synthesized and evaluated for their in vitro anticancer activity, with some compounds showing a broad spectrum of activity against numerous tumor cell lines.

Herbicidal and Fungicidal Activity

Novel ethyl 4-(methyl or trifluoromethyl)-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylates have been synthesized and shown to exhibit moderate to good herbicidal activities.[3] Certain compounds demonstrated high inhibition against various weeds at a dosage of 150 g/ha.[3] Furthermore, some of these derivatives displayed significant fungicidal activity against Pseudoperonospora cubensis.[3]

| Compound Class | Activity Type | % Inhibition | Target Organism/Weed |

| Fluorinated phenoxyacetamido-thiazole-5-carboxylates | Herbicidal | 70-100% | Capsella bursa-pastoris, Amaranthus retroflexus, Eclipta prostrata |

| Fluorinated phenoxyacetamido-thiazole-5-carboxylates | Fungicidal | >80% | Pseudoperonospora cubensis |

Experimental Protocols

General Procedure for the One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate[2]

To a mixture of ethyl acetoacetate (1 equivalent) in a suitable solvent system (e.g., water and THF) cooled to below 0°C, N-bromosuccinimide (1.2 equivalents) is added.[2] The reaction mixture is stirred at room temperature for 2 hours.[2] Progress is monitored by thin-layer chromatography (TLC).[2] Upon consumption of the starting material, thiourea (1 equivalent) is added, and the mixture is heated to 80°C for 2 hours.[2] After cooling to room temperature, the mixture is filtered.[2] Aqueous ammonia is added to the filtrate to induce precipitation of the product, which is then collected by filtration, washed with water, and can be further purified by recrystallization.[2]

General Procedure for the Synthesis of Thiazolylcarboxamides

To a solution of an amino-thiazole derivative in a suitable solvent at 0°C, a substituted carbonyl chloride is added. The reaction mixture is stirred, and the resulting product is isolated. All products are typically characterized by FTIR, 1H NMR spectroscopy, and mass spectrometry.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by derivatives of this compound are diverse and depend on the final structure of the molecule, many thiazole-containing anticancer agents are known to act as kinase inhibitors. For example, Dasatinib, a well-known anticancer drug, features a thiazole ring and functions as a potent tyrosine kinase inhibitor. The logical relationship for the development of kinase inhibitors from this scaffold is presented below.

Caption: Development of kinase inhibitors from the thiazole scaffold.

Conclusion

This compound is a valuable and versatile precursor in the synthesis of novel compounds with significant potential in drug discovery. Its accessible synthesis and the reactivity of its ester group allow for the creation of large and diverse libraries of derivatives. The demonstrated biological activities of closely related thiazole scaffolds, particularly in the areas of oncology and infectious diseases, underscore the potential of this core structure. Further exploration of the chemical space around this compound is a promising avenue for the discovery of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Ethyl 4-Methylthiazole-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient one-pot synthesis of ethyl 4-methylthiazole-2-carboxylate derivatives. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Introduction

The 1,3-thiazole ring is a crucial scaffold in numerous biologically active compounds and pharmaceuticals.[1][2] Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, in particular, serve as essential building blocks in the synthesis of medicinally significant agents and have demonstrated notable antileukemic potential.[1] These compounds have found applications in the development of treatments for various conditions, including allergies, hypertension, inflammation, schizophrenia, and infections such as bacterial and HIV.[1][2] The conventional multi-step synthesis of these derivatives often suffers from tedious work-ups and low overall yields.[1] The one-pot synthesis approach described herein offers a more efficient, manipulatively simpler, and higher-yielding alternative.[1][2]

Principle of the Method

The primary method for the one-pot synthesis of this compound derivatives is a variation of the Hantzsch thiazole synthesis.[3][4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide. In this specific application, ethyl acetoacetate is first halogenated in situ, followed by cyclization with a thiourea derivative to yield the desired thiazole.[1][6] This one-pot procedure streamlines the process by avoiding the isolation of the intermediate α-haloketone, thereby increasing efficiency and yield.[1]

Experimental Protocols

Protocol 1: General One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate and its N-Substituted Derivatives

This protocol describes a general and efficient one-pot procedure for synthesizing various ethyl 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials.[1][2]

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea or N-substituted thiourea derivatives

-

Tetrahydrofuran (THF)

-

Water

-

Petroleum ether

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Reflux condenser

-

Apparatus for thin-layer chromatography (TLC)

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a mixture of ethyl acetoacetate (1.0 equivalent) in a solution of water and THF.

-

Bromination: Cool the mixture to below 0°C using an ice bath. To this, slowly add N-bromosuccinimide (NBS) (1.2 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) solvent system.

-

Thiourea Addition: Once the starting ethyl acetoacetate is consumed (as indicated by TLC), add thiourea or an appropriate N-substituted thiourea derivative (1.0 equivalent) to the reaction mixture.

-

Cyclization: Heat the reaction mixture to 80°C and maintain this temperature for 2 to 24 hours, depending on the specific thiourea derivative used. The reaction time for substituted thioureas is generally longer than for unsubstituted thiourea.[2]

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by filtration.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate or a mixture of petroleum ether and ethyl acetate.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives using the one-pot method.

| Entry | R-Group on Thiourea | Reaction Time (h) | Solvent for Recrystallization | Yield (%) | Melting Point (°C) |

| 1 | H | 4 | Ethyl Acetate | 72 | 178–179 |

| 2 | Allyl | 20 | Ethyl Acetate | 76 | 109–110 |

| 3 | i-Pr | 20 | Petroleum Ether | 62 | 99–104 |

| 4 | 3,4-di-Cl-Ph | 20 | Petroleum Ether | 73 | 186–188 |

| 5 | 4-F-Ph | 23 | Ethyl Acetate | 56 | 245–247 |

| 6 | Phenyl | 20 | Ethyl Acetate | 50 | 191–192 |

Data sourced from multiple studies on one-pot thiazole synthesis.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of this compound derivatives.

Caption: General workflow for the one-pot synthesis.

Reaction Pathway

This diagram outlines the key steps in the Hantzsch-type one-pot synthesis of the thiazole ring.

Caption: Simplified Hantzsch reaction pathway.

Applications in Drug Discovery

Thiazole derivatives are integral to the development of a wide array of therapeutic agents. Their diverse biological activities stem from the unique electronic properties of the thiazole ring, which can engage in various interactions with biological targets.

-

Anticancer Activity: Certain ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have shown significant antileukemic activity.[1] The thiazole scaffold is present in several approved anticancer drugs.

-

Antimicrobial and Antiviral Properties: The thiazole nucleus is a common feature in compounds with antibacterial and antiviral efficacy, including against HIV.[1]

-

Anti-inflammatory and CNS Applications: Thiazole-containing molecules have been investigated for their anti-inflammatory properties and for the treatment of central nervous system disorders like schizophrenia.[1][2]

-

Metabolic and Cardiovascular Disease: Some derivatives have been explored for their potential in treating hypertension and other cardiovascular conditions.[1][2]

The one-pot synthesis methods detailed in these notes provide a robust and efficient platform for the generation of diverse libraries of thiazole derivatives, facilitating structure-activity relationship (SAR) studies and accelerating the discovery of new drug candidates. The ability to readily modify the substituent at the 2-position by using different thiourea derivatives allows for fine-tuning of the pharmacological properties of the resulting compounds.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. Thiazole synthesis [organic-chemistry.org]

Application Notes & Protocols: Leveraging Thiazole Scaffolds in the Synthesis of Novel Anticancer Agents

Audience: Researchers, scientists, and drug development professionals.

Topic: Utilization of Ethyl 4-methylthiazole-2-carboxylate and its Isomeric Precursors in Anticancer Agent Synthesis

Introduction:

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties. While the direct application of this compound in the synthesis of anticancer agents is not extensively documented in publicly available literature, its isomer, Ethyl 2-amino-4-methylthiazole-5-carboxylate , serves as a versatile and widely utilized starting material for the development of novel cancer therapeutics.[1][2][3][4] This document provides detailed application notes and protocols for the synthesis of anticancer agents using this key thiazole precursor.

These notes will explore the chemical modifications of Ethyl 2-amino-4-methylthiazole-5-carboxylate at its reactive sites—the 2-amino group and the 5-ester functionality—to generate diverse chemical entities with significant cytotoxic and antiproliferative activities against various cancer cell lines.[1][2]

Application Notes

The synthetic utility of Ethyl 2-amino-4-methylthiazole-5-carboxylate in anticancer drug discovery stems from the reactivity of its primary amino group and the ester functional group. These sites allow for a variety of chemical transformations to introduce different pharmacophores, thereby modulating the biological activity of the resulting molecules.[1]

1. Derivatization of the 2-Amino Group:

The 2-amino group is a key handle for introducing structural diversity. Common modifications include:

-

Acylation: Reaction with various acid chlorides or anhydrides to form amide derivatives. These amides can be further functionalized to incorporate different cyclic or acyclic moieties.

-

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides, a common functional group in many bioactive molecules.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to produce urea and thiourea derivatives, respectively. These derivatives have shown significant potential as anticancer agents.[3]

-

Alkylation and Arylation: The amino group can be alkylated or arylated to introduce further substituents, although this is a less common strategy compared to acylation.

2. Modification of the 5-Ester Group:

The ester group at the 5-position can be readily transformed into other functional groups:

-

Amidation: Conversion of the ester to a primary, secondary, or tertiary amide by reaction with corresponding amines. This modification is often employed to enhance interactions with biological targets.

-

Hydrazide Formation: Reaction with hydrazine hydrate to form the corresponding acid hydrazide, which can serve as a precursor for the synthesis of various heterocyclic systems like pyrazoles and oxadiazoles.

-

Hydrolysis: Saponification of the ester to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amides and esters.

These modifications allow for the exploration of a broad chemical space, leading to the identification of compounds with potent and selective anticancer activity.

Experimental Protocols

The following protocols are representative examples of how Ethyl 2-amino-4-methylthiazole-5-carboxylate can be utilized in the synthesis of potential anticancer agents.

Protocol 1: Synthesis of 2-Acylamino-4-methylthiazole-5-carboxylate Derivatives

This protocol describes a general method for the acylation of the 2-amino group.

Materials:

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Substituted acid chloride (e.g., benzoyl chloride)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve Ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) in anhydrous DCM.

-

Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.

-

Slowly add the substituted acid chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired 2-acylamino-4-methylthiazole-5-carboxylate derivative.

Protocol 2: Synthesis of Thiazole-5-carboxamide Derivatives

This protocol outlines the conversion of the ester group to an amide.

Materials:

-

Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (from Protocol 1)

-

Substituted amine (e.g., benzylamine)

-

Sodium methoxide or other suitable base

-

Anhydrous methanol or ethanol

-

Solvents for workup and purification

Procedure:

-

To a solution of the Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative (1 equivalent) in anhydrous methanol, add the substituted amine (2 equivalents).

-

Add a catalytic amount of sodium methoxide.

-

Heat the reaction mixture to reflux and monitor by TLC. The reaction time can vary from a few hours to overnight.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the final thiazole-5-carboxamide derivative.

Quantitative Data

The following tables summarize the in vitro anticancer activity of representative thiazole derivatives synthesized from Ethyl 2-amino-4-methylthiazole-5-carboxylate and related precursors.

Table 1: Cytotoxic Activity of Thiazole Derivatives Against Various Cancer Cell Lines

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 9b | 2-thioureido derivative | Leukemia (CCRF-CEM) | 0.25 | [1] |

| 9b | 2-thioureido derivative | Non-Small Cell Lung Cancer (NCI-H460) | 0.31 | [1] |

| 9b | 2-thioureido derivative | Colon Cancer (HT29) | 0.22 | [1] |

| 9b | 2-thioureido derivative | CNS Cancer (SNB-19) | 0.28 | [1] |

| 9b | 2-thioureido derivative | Melanoma (UACC-62) | 0.24 | [1] |